molecular formula C7H6Cl2O B1680316 Phenol, 2,4-dichloro-3-methyl- CAS No. 17788-00-0

Phenol, 2,4-dichloro-3-methyl-

Cat. No. B1680316
CAS RN: 17788-00-0
M. Wt: 177.02 g/mol
InChI Key: GIXSFSVVKULPEK-UHFFFAOYSA-N
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Description

Phenol, 2,4-dichloro-3-methyl- is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom . It has the molecular formula C7H6Cl2O .


Molecular Structure Analysis

The molecular structure of Phenol, 2,4-dichloro-3-methyl- consists of a phenol group with two chlorine atoms and one methyl group attached. The IUPAC name for this compound is 2,4-dichloro-3-methylphenol . The exact mass is 175.9795702 g/mol .


Physical And Chemical Properties Analysis

Phenol, 2,4-dichloro-3-methyl- has a molecular weight of 177.02 g/mol. It has one hydrogen bond donor count and one hydrogen bond acceptor count. It has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Application 1: Degradation of 2,4-Dichlorophenol in Water

  • Summary of the Application : This study focused on the efficient degradation of 2,4-dichlorophenol (2,4-DCP) in water through sequential electrocatalytic reduction and oxidation with a Pd-MWCNTs/Ni-foam electrode .
  • Methods of Application or Experimental Procedures : The study involved the sequential electrocatalytic reduction and oxidation of 2,4-DCP . The removal efficiency of 0.31 mM phenol could reach 96.76% after 90-min degradation with the rate constant of 0.0367 min −1 .
  • Results or Outcomes : The removal efficiencies of 2,4-DCP, phenol, and total organic carbon (TOC) reached 99.72%, 97.07%, and 61.45%, respectively . The study suggested that 2,4-DCP in wastewater can be effectively mineralized to realize its efficient degradation through the sequential electrocatalytic reduction and oxidation .

Application 2: Synthesis and Application of Trifluoromethylpyridines

  • Summary of the Application : This review provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .
  • Methods of Application or Experimental Procedures : The review discusses the development of organic compounds containing fluorine, with a focus on trifluoromethyl group-containing compounds .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Safety And Hazards

Phenol, 2,4-dichloro-3-methyl- is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye irritation and is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2,4-dichloro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXSFSVVKULPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066264
Record name Phenol, 2,4-dichloro-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,4-dichloro-3-methyl-

CAS RN

17788-00-0
Record name 2,4-Dichloro-3-methylphenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-m-cresol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-3-methyl-
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Record name Phenol, 2,4-dichloro-3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-m-cresol
Source European Chemicals Agency (ECHA)
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Record name 2,4-DICHLORO-M-CRESOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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